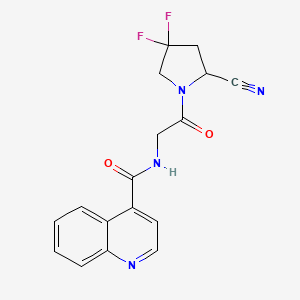![molecular formula C25H25N3O2 B12460653 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, a phenyl group, and a phenoxyacetamide linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The benzimidazole derivative is then subjected to a substitution reaction with 3-bromophenylamine to introduce the phenyl group.
Phenoxyacetamide Formation: The final step involves the reaction of the substituted benzimidazole with 4-(butan-2-yl)phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of catalysts can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(methyl)phenoxy]acetamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(ethyl)phenoxy]acetamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(propyl)phenoxy]acetamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide is unique due to the presence of the butan-2-yl group, which can influence its lipophilicity and binding affinity to molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Fórmula molecular |
C25H25N3O2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-butan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H25N3O2/c1-3-17(2)18-11-13-21(14-12-18)30-16-24(29)26-20-8-6-7-19(15-20)25-27-22-9-4-5-10-23(22)28-25/h4-15,17H,3,16H2,1-2H3,(H,26,29)(H,27,28) |
Clave InChI |
DFHKGJMOXAFCPW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12460583.png)
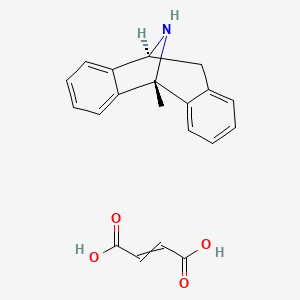
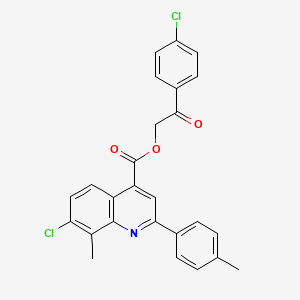
![N-(2,6-diethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12460604.png)
![2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B12460611.png)

![(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)
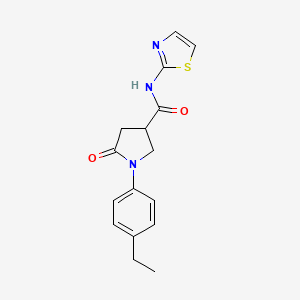
![7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one](/img/structure/B12460634.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B12460641.png)
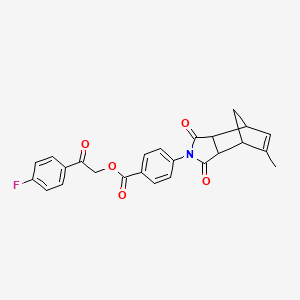
![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
